molecular formula C14H28N2O4 B1441498 Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate CAS No. 796062-33-4

Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate

Cat. No. B1441498
CAS RN: 796062-33-4
M. Wt: 288.38 g/mol
InChI Key: DXICWTCECGHECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate” is a chemical compound used in various fields of research . It has a molecular weight of 288.39 .


Molecular Structure Analysis

The InChI code for “Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate” is 1S/C14H28N2O4/c1-6-18-14(19-7-2)8-9-16(10-11(14)15)12(17)20-13(3,4)5/h11H,6-10,15H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula, which is C14H28N2O4 .


Physical And Chemical Properties Analysis

“Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate” is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It has a storage temperature of 2-8°C .

Scientific Research Applications

Dipeptide Synthesis

Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate: is utilized in the synthesis of dipeptides. Researchers have developed tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) derived from commercially available tert-butyloxycarbonyl-protected amino acids, including our compound of interest. These Boc-AAILs serve as starting materials in dipeptide synthesis, using common coupling reagents to enhance amide formation .

Ionic Liquid Formation

The compound is integral in creating room-temperature ionic liquids (RTILs). These RTILs are formed by neutralizing imidazolium hydroxide with Boc-protected amino acids, resulting in clear, nearly colorless to pale yellow liquids at room temperature. They are miscible in various organic solvents and partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Organic Synthesis Media

Due to its miscibility in organic solvents like acetonitrile, methanol, DMF, and DMSO, Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate can be used as a reaction medium in organic synthesis. Its protected amino groups prevent unwanted reactions, making it suitable for selective or multistep organic synthesis .

Polyimide Synthesis

In the field of polymer science, this compound is used in the synthesis of polyimides. Polyimides are known for their thermal stability, mechanical properties, and chemical resistance, making them valuable in various industrial applications .

Vitamin Biotin Synthesis

Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate: serves as an intermediate in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids .

Chemical Synthesis Intermediate

The compound is also a valuable intermediate in chemical synthesis. It can be used to prepare other chemical entities, which are then applied in different scientific research fields, such as medicinal chemistry and materials science .

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261, P305+P351+P338 are also associated with this compound .

properties

IUPAC Name

tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O4/c1-6-18-14(19-7-2)8-9-16(10-11(14)15)12(17)20-13(3,4)5/h11H,6-10,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXICWTCECGHECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(CC1N)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693137
Record name tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate

CAS RN

796062-33-4
Record name tert-Butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-amino-4,4-diethoxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.